1-ブロモウンデカン

概要

説明

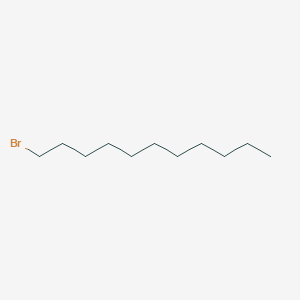

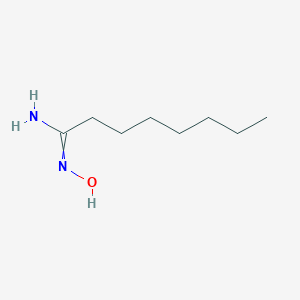

1-Bromoundecane (1-BU) is an organic compound with a wide range of scientific applications. It is a saturated hydrocarbon with the molecular formula C11H23Br. 1-BU is a colorless, volatile liquid with a faint odor, and it is frequently used in organic synthesis and as a solvent. In recent years, 1-BU has been the subject of much scientific research, with scientists exploring its potential uses in the fields of biochemistry and physiology.

科学的研究の応用

グリニャール試薬の調製

1-ブロモウンデカンは、グリニャール試薬の調製に使用されます . グリニャール試薬は、有機合成で一般的に使用される有機マグネシウム化合物のクラスです。 それらは、1-ブロモウンデカンをテトラヒドロフラン (THF) 中でマグネシウムと反応させることによって調製されます .

有機合成

1-ブロモウンデカンは、有機合成において重要な原料および中間体として役立ちます . ウンデシル基を分子に導入するために使用できます。これは、溶解性や反応性などの分子の特性を変更する可能性があります。

医薬品

医薬品業界では、1-ブロモウンデカンはさまざまな医薬品の合成における中間体として使用できます . 1-ブロモウンデカンの臭素原子は、良好な脱離基として作用し、新しい炭素-炭素結合を形成する置換反応に役立ちます。

染料

Safety and Hazards

作用機序

Target of Action

1-Bromoundecane, also known as undecyl bromide, is primarily used in the preparation of Grignard reagents . The primary target of 1-Bromoundecane is the magnesium atom in the Grignard reagent formation process .

Mode of Action

In the Grignard reagent formation process, 1-Bromoundecane reacts with magnesium in an environment of tetrahydrofuran (THF) . The bromine atom in 1-Bromoundecane is replaced by a magnesium atom, resulting in the formation of a Grignard reagent .

Biochemical Pathways

The Grignard reagent formed from 1-Bromoundecane can participate in various biochemical reactions, including alkylation, reduction, and addition reactions . These reactions can lead to the formation of various organic compounds, which can participate in further biochemical pathways.

Result of Action

The primary result of 1-Bromoundecane’s action is the formation of Grignard reagents . These reagents are highly reactive and can participate in a wide range of chemical reactions, leading to the synthesis of various organic compounds .

生化学分析

Biochemical Properties

1-Bromoundecane is used in the preparation of Grignard reagents by reacting with magnesium in tetrahydrofuran . The resulting Grignard reagent can interact with various enzymes, proteins, and other biomolecules. Specific interactions of 1-Bromoundecane with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of 1-Bromoundecane primarily involves its role in the preparation of Grignard reagents These reagents are known to participate in various chemical reactions, including nucleophilic additions and substitutions

特性

IUPAC Name |

1-bromoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049349 | |

| Record name | 1-Bromoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromoundecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

693-67-4 | |

| Record name | 1-Bromoundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromoundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromoundecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJV3NK56M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1-bromoundecane in chemical synthesis?

A1: 1-Bromoundecane serves as a valuable building block in organic synthesis. For example, it plays a crucial role in synthesizing macrocyclic lactones, a class of compounds found in natural products with diverse biological activities. Researchers successfully synthesized 5-hexadecanolide, 6-acetoxy-5-hexadecanolide, and tanikolide using 1-bromoundecane as a key starting material. [] This involved a Wittig olefination reaction followed by Grignard addition to build the 16-carbon skeleton, which was further modified to obtain the desired lactone derivatives. []

Q2: How is 1-bromoundecane characterized structurally?

A2: Multiple techniques confirm the structure of 1-bromoundecane:

- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. []

- Nuclear Magnetic Resonance Spectroscopy (1H NMR): Offers detailed insights into the hydrogen atom arrangement within the molecule. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the structure. []

Q3: What physical properties of 1-bromoalkanes, including 1-bromoundecane, have been investigated?

A3: Researchers have extensively studied the density and viscosity of 1-bromoalkanes, including 1-bromoundecane, at various temperatures. [] The molar volume of these compounds exhibits a predictable additive behavior based on the number of methylene groups and the terminal bromine atom. [] Furthermore, the viscosity of 1-bromoalkanes is influenced by both the length of the carbon chain and temperature. [] This data is crucial for understanding the physical behavior and potential applications of these compounds.

Q4: Are there efficient methods for synthesizing 1-bromoundecane?

A4: Yes, 1-bromoundecane can be efficiently synthesized from lauric acid using the Cristol-Firth modification of the Hunsdiecker reaction. [] This method involves reacting lauric acid with N-bromosuccinimide, with optimized conditions leading to a 60% yield of 1-bromoundecane with high purity (above 98%). []

Q5: Have any studies explored the thermodynamic properties of 1-bromoundecane?

A5: Research has delved into the isobaric heat capacity and isothermal compressibility of 1-bromoalkanes, including 1-bromoundecane. [], [] These studies provide valuable insights into the energy landscape and molecular interactions within these compounds, contributing to a deeper understanding of their physical properties and behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)

![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)